Heptane-1,2-diyl diacetate
Description
Significance of Vicinal Diacetates as Advanced Synthetic Intermediates and Functional Motifs
The utility of vicinal diacetates stems from their role as protected forms of 1,2-diols (vicinal diols or glycols). The diacetate structure is stable under neutral and basic conditions, and toward many reagents used in multi-step syntheses. tandfonline.commdpi.com This stability allows chemists to perform reactions on other parts of a complex molecule without affecting the diol functionality. Subsequently, the acetate (B1210297) groups can be readily removed to regenerate the diol, which is a common structural feature in many biologically active molecules, including carbohydrates and steroids. researchgate.net
Furthermore, vicinal diacetates are valuable precursors for a variety of chemical transformations. They can be converted into other important functional groups, making them versatile building blocks in the synthesis of complex organic molecules. biotechrep.ir For instance, the diacetate of an α,β-unsaturated aldehyde can act as a key precursor in Diels-Alder reactions. tandfonline.com
Historical Development and Evolution of Vicinal Diol and Diacetate Chemistry
The chemistry of vicinal diols, the precursors to vicinal diacetates, has a rich history. A foundational method for their synthesis is the dihydroxylation of alkenes. wikipedia.org Early methods often employed strong oxidizing agents like potassium permanganate. A significant advancement came with the use of osmium tetroxide (OsO4), which provides a reliable method for the syn-dihydroxylation of alkenes. wikipedia.orgresearchgate.net The development of the Sharpless asymmetric dihydroxylation was a landmark achievement, allowing for the creation of chiral diols from alkenes with high enantioselectivity. wikipedia.org
The synthesis of vicinal diacetates has also evolved. A common route involves the acetylation of a corresponding vicinal diol using acetic anhydride (B1165640) or acetic acid, often in the presence of a catalyst. ontosight.ai Another important method is the direct conversion of epoxides into vicinal diacetates. researchgate.netbiotechrep.ir This reaction, typically carried out with acetic anhydride, can be promoted by various catalysts, including Lewis acids and, more recently, nanoparticles like TiO2. researchgate.netbiotechrep.ir The development of palladium-catalyzed intramolecular diamination of alkenes has also contributed to the synthesis of vicinal diamines, which are structurally related to vicinal diols and can be precursors to related diacetate structures. scispace.comresearchgate.net
Scope and Focused Research Areas Pertaining to Heptane-1,2-diyl Diacetate and its Analogues
This compound is a specific vicinal diacetate derived from heptane (B126788). ontosight.ai Research on this compound and its analogues focuses on several key areas. One area of interest is its synthesis and chemical properties. Understanding the most efficient ways to synthesize this molecule and its reactivity is fundamental to its application. ontosight.ailookchem.com
Furthermore, research extends to the potential applications of this compound and related structures. Given the general utility of vicinal diacetates, this compound may serve as an intermediate in the synthesis of more complex molecules, potentially with applications in materials science or pharmaceuticals. ontosight.ai For example, analogues of heptane have been investigated for their potential as antihypertensive agents. nih.gov The study of related diarylheptanoid diacetates has revealed potential antioxidant, anti-inflammatory, and anticancer activities.
Finally, the physical and spectroscopic properties of this compound are of interest for its characterization and identification. Data on properties such as boiling point, density, and spectroscopic signatures (NMR, mass spectrometry) are crucial for researchers working with this compound. lookchem.com
Chemical Compound Information
| Compound Name |
| This compound |
| 1,2-Heptanediol |
| Acetic anhydride |
| Acetic acid |
| Potassium permanganate |
| Osmium tetroxide |
| 1-(7-Azabenzobicyclo[2.2.1]heptane)diazen-1-ium-1,2-diolate |
| Diarylheptanoids |
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C11H20O4 |
| Molecular Weight | 216.277 g/mol |
| Boiling Point | 268.1°C at 760 mmHg |
| Density | 0.994 g/cm³ |
| Flash Point | 122.1°C |
| Vapor Pressure | 0.00782 mmHg at 25°C |
| LogP | 2.06150 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 9 |
| Exact Mass | 216.13615911 |
| Heavy Atom Count | 15 |
| Complexity | 201 |
Source: lookchem.com
Structure
3D Structure
Properties
CAS No. |
39846-56-5 |
|---|---|
Molecular Formula |
C11H20O4 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
2-acetyloxyheptyl acetate |
InChI |
InChI=1S/C11H20O4/c1-4-5-6-7-11(15-10(3)13)8-14-9(2)12/h11H,4-8H2,1-3H3 |
InChI Key |
PRVSFXXXZBBTJY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(COC(=O)C)OC(=O)C |
Origin of Product |
United States |
Stereochemical Aspects and Control in Heptane 1,2 Diyl Diacetate Chemistry
Elucidation of Enantiomeric and Diastereomeric Forms of Vicinal Diacetates
Vicinal diacetates, such as heptane-1,2-diyl diacetate, possess two chiral centers at the C1 and C2 positions of the heptane (B126788) backbone. This leads to the existence of stereoisomers, which are molecules with the same molecular formula and connectivity but a different three-dimensional arrangement of atoms. masterorganicchemistry.com These stereoisomers can be classified as either enantiomers or diastereomers.
Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other. youtube.com For a molecule with two chiral centers, the enantiomer will have the opposite configuration (R/S) at all chiral centers. masterorganicchemistry.com For example, the enantiomer of a (1R, 2R)-heptane-1,2-diyl diacetate would be the (1S, 2S) form. Enantiomers share identical physical properties like melting point and boiling point, but they rotate plane-polarized light in equal and opposite directions. libretexts.org
Diastereomers are stereoisomers that are not mirror images of each other. youtube.com This occurs in molecules with two or more stereocenters when at least one, but not all, of the chiral centers have different configurations. masterorganicchemistry.comlibretexts.org For instance, the (1R, 2S) and (1S, 2R) forms of this compound are diastereomers of the (1R, 2R) and (1S, 2S) forms. Unlike enantiomers, diastereomers have distinct physical and chemical properties, allowing for their separation by techniques like chromatography. libretexts.org A special case of diastereomers are meso compounds, which are achiral despite having stereocenters due to an internal plane of symmetry; however, this does not apply to this compound. chemistrysteps.com
The elucidation of these forms is typically achieved through a combination of spectroscopic methods, such as Nuclear Magnetic Resonance (NMR), and analytical techniques like chiral High-Performance Liquid Chromatography (HPLC), which can separate and identify different stereoisomers.
| Stereoisomer Relationship | Definition | Key Differentiating Feature | Example (for a 1,2-disubstituted compound) |
| Enantiomers | Stereoisomers that are non-superimposable mirror images. masterorganicchemistry.comyoutube.com | Opposite configuration at ALL chiral centers. masterorganicchemistry.com | (1R, 2R) and (1S, 2S) |
| Diastereomers | Stereoisomers that are NOT mirror images. masterorganicchemistry.comyoutube.com | Opposite configuration at SOME, but not all, chiral centers. masterorganicchemistry.com | (1R, 2R) and (1R, 2S) |
Advanced Asymmetric Synthesis Methodologies for this compound and its Derivatives
The synthesis of specific, enantiomerically pure stereoisomers of this compound requires advanced asymmetric synthesis techniques. These methods aim to control the formation of new stereocenters, typically by synthesizing the precursor, heptane-1,2-diol, with the desired stereochemistry, which is then acetylated.
Chiral catalysts are instrumental in asymmetric synthesis, creating a chiral environment that favors the formation of one enantiomer over the other. uwindsor.ca The most prominent method for synthesizing chiral vicinal diols is the Sharpless Asymmetric Dihydroxylation. wikipedia.orgresearchgate.net
This reaction converts an alkene (e.g., 1-heptene) into a vicinal diol using a catalytic amount of osmium tetroxide in the presence of a chiral ligand. wikipedia.orgorganicreactions.org The choice of the chiral ligand, typically a cinchona alkaloid derivative like dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD), dictates which face of the alkene is hydroxylated, thus controlling the absolute stereochemistry of the resulting diol. wikipedia.org Commercially available catalyst mixtures, known as AD-mix-α (containing a DHQ-based ligand) and AD-mix-β (containing a DHQD-based ligand), provide reliable access to either enantiomer of the diol product. wikipedia.org The catalytic cycle is sustained by a stoichiometric reoxidant, such as potassium ferricyanide. wikipedia.org
| Catalyst System | Chiral Ligand Class | Typical Precursor | Product Stereochemistry Control |
| Sharpless AD-mix-α | Dihydroquinine (DHQ) derivative | Alkene | Delivers diol of a specific enantiomeric configuration. |
| Sharpless AD-mix-β | Dihydroquinidine (DHQD) derivative | Alkene | Delivers diol of the opposite enantiomeric configuration. |
While highly effective, the toxicity of osmium has prompted the development of osmium-free dihydroxylation methods, including manganese- and molybdenum-based catalytic systems. researchgate.net
Substrate control is an asymmetric synthesis strategy where the stereochemical outcome of a reaction is determined by an existing chiral center within the substrate molecule. nih.gov If a precursor to this compound already contained a stereocenter, its conformational preferences could direct the approach of reagents to selectively form one diastereomer over another. nih.gov
A more versatile approach is the use of a chiral auxiliary . This involves temporarily attaching a chiral molecule to an achiral substrate to direct a subsequent stereoselective transformation. uwindsor.cawikipedia.org After the desired chiral center is created, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org For example, an achiral precursor could be attached to a chiral auxiliary like an Evans oxazolidinone. uwindsor.ca Subsequent reactions would be directed by the stereochemistry of the auxiliary, and after the desired transformation, the auxiliary would be cleaved to release the chiral product, ready for conversion into the target diacetate. wikipedia.org
| Strategy | Principle | Application |
| Substrate Control | An existing stereocenter in the substrate directs the formation of a new stereocenter. nih.gov | Diastereoselective synthesis of complex molecules. |
| Chiral Auxiliary | A temporary chiral group is attached to a substrate to control stereoselectivity. wikipedia.org | Asymmetric synthesis where the substrate is initially achiral. |
Stereoselective Transformations Involving Vicinal Diacetates
Once a racemic or diastereomeric mixture of heptane-1,2-diol is obtained, stereoselective transformations can be employed to isolate or enrich a single stereoisomer before or after acetylation.
Enzymes, particularly lipases, are highly effective biocatalysts for stereoselective transformations under mild conditions. researchgate.net They can differentiate between the enantiomers of a racemic alcohol or between the two hydroxyl groups of a diol.
In a process known as enzymatic kinetic resolution (EKR), a lipase (B570770) can selectively acylate one enantiomer of a racemic diol (e.g., (±)-heptane-1,2-diol) much faster than the other. mdpi.com For example, Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is widely used for this purpose. researchgate.netmdpi.com This results in a mixture of a highly enriched monoacetate of one enantiomer and the unreacted diol of the other enantiomer, which can then be separated. Geminal diacetates have been shown to be effective and sustainable acyl donors for these enzymatic reactions. nih.gov
Enzymes also exhibit high regioselectivity, meaning they can selectively acylate one hydroxyl group over another in a molecule with multiple hydroxyls. researchgate.netnih.govrsc.org For vicinal diols, lipases can be sensitive to the specific configuration, leading to the formation of a single monoacylated product. researchgate.net
A significant limitation of standard kinetic resolution is that the maximum theoretical yield for the desired enantiomer is 50%. thieme.de Dynamic kinetic resolution (DKR) overcomes this by combining the enzymatic resolution with an in-situ racemization of the starting material. thieme.dewikipedia.org
In a DKR of a racemic alcohol like (±)-heptane-1,2-diol, the enzyme (e.g., Novozym 435) selectively acylates one enantiomer (the 'fast-reacting' one). Simultaneously, a metal catalyst, typically a ruthenium complex, continuously converts the unreactive 'slow-reacting' enantiomer into the fast-reacting one. acs.orgmdpi.com This racemization ensures that the entire racemic starting material can be converted into a single, enantiomerically pure acetate (B1210297) product, allowing for theoretical yields approaching 100%. thieme.dewikipedia.org This powerful chemoenzymatic approach provides an efficient route to enantiopure compounds like a specific stereoisomer of this compound. mdpi.comacs.org
| Process | Description | Key Components | Maximum Theoretical Yield |
| Enzymatic Kinetic Resolution (EKR) | One enantiomer of a racemate is selectively acylated by an enzyme. | Lipase (e.g., Novozym 435), Acyl Donor | 50% |
| Dynamic Kinetic Resolution (DKR) | EKR is combined with in-situ racemization of the unreactive enantiomer. thieme.de | Lipase, Acyl Donor, Racemization Catalyst (e.g., Ru-complex). acs.org | 100% |
Conformational Analysis of this compound Architectures and Their Derivatives
The three-dimensional arrangement of atoms in a molecule, known as its conformation, is critical in determining its physical properties and chemical reactivity. windows.net For flexible molecules like this compound, which can adopt numerous shapes through the rotation of single bonds, conformational analysis provides insight into the most stable and populated spatial arrangements. The heptane backbone possesses significant flexibility, and with two substituents, the number of possible staggered conformations can be extensive, reaching as many as 81 for a disubstituted heptane. acs.orgnih.gov The preferred conformations are dictated by a delicate balance of steric, torsional, and electronic interactions.
The conformational landscape of this compound is primarily governed by rotations around the C-C bonds of the heptyl chain. The most significant interactions arise from the rotation around the C1-C2 bond, which bears the two bulky acetate groups. The relative orientation of these two groups can be described by the dihedral angle between them, leading to two primary staggered conformations: anti and gauche.
Anti-Conformation: In this arrangement, the two acetate groups are positioned 180° apart. This conformation minimizes steric hindrance, which is the repulsive force between the electron clouds of bulky groups. chemistrysteps.com Given the size of the acetate substituents, the anti-conformation is generally expected to be sterically favored.
Gauche-Conformation: This conformation occurs when the acetate groups are separated by a dihedral angle of approximately 60°. chemistrysteps.com While this arrangement brings the bulky groups into closer proximity, potentially increasing steric strain, it can be stabilized by electronic effects in certain cases. chemistrysteps.comwikipedia.org
A phenomenon known as the "gauche effect" can render the gauche conformer more stable than the anti conformer, particularly when electronegative substituents are present on adjacent carbons, as seen in 1,2-difluoroethane. wikipedia.orgiitk.ac.in This stabilization is often attributed to hyperconjugation, an electronic interaction involving the donation of electron density from a C-H bonding orbital into an adjacent C-O or C-C antibonding orbital (σ → σ*). wikipedia.org For this compound, the electronegative oxygen atoms of the acetate groups could potentially lead to some degree of gauche stabilization, although this effect is likely to be counteracted by the significant steric repulsion between the bulky acetyl groups.
Detailed Research Findings
While specific experimental studies on the conformational analysis of this compound are not extensively documented, its behavior can be inferred from computational studies and experimental data on analogous molecules, such as vicinally substituted alkanes and diols. nih.govrsc.org
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for calculating the relative energies of different conformers and predicting their equilibrium populations. acs.orgresearchgate.net Such calculations for this compound would involve systematically rotating all relevant C-C bonds, calculating the energy of each resulting conformer, and identifying the lowest-energy structures.
The results of such an analysis would likely show a complex potential energy surface with multiple local minima. The global minimum would represent the most stable conformation of the molecule. The energy difference between the conformers determines their relative populations at equilibrium. youtube.com
For the crucial C1-C2 dihedral angle, the balance between steric hindrance and potential electronic effects would be quantified. A hypothetical energy profile based on principles observed in similar vicinal di-substituted systems is presented below.
| Conformer (C1-C2 Dihedral) | Relative Energy (kcal/mol) | Predicted Population (%) | Dominant Interactions |
|---|---|---|---|
| Anti (~180°) | 0.00 | ~75% | Minimized steric repulsion between acetate groups. |
| Gauche (~60°) | 0.8 - 1.2 | ~25% | Increased steric strain, partially offset by potential electronic stabilization (gauche effect). |
| Eclipsed (~0°) | >4.0 | <1% | High torsional and steric strain; represents a rotational energy barrier. youtube.com |
Note: The data in this table are hypothetical and serve to illustrate the expected conformational preferences based on established principles of steric and electronic effects in vicinally disubstituted alkanes. Actual values would require specific experimental or computational verification.
The conformational preferences of derivatives of this compound would be expected to change based on the nature of the substituents. For example, replacing the acetate groups with bulkier pivaloate groups would significantly increase steric repulsion, further favoring the anti conformation. Conversely, introducing additional stereocenters along the heptane chain would create diastereomers, each with its own unique and complex set of preferred conformations, as the relative orientation of all substituents would need to be considered simultaneously. acs.orgnih.gov The polarity of the solvent can also influence conformational equilibrium, as polar solvents may stabilize conformers with larger dipole moments. wikipedia.org
Mechanistic Investigations of Reactions Involving Heptane 1,2 Diyl Diacetate and Its Derivatives
Elucidation of Reaction Pathways for Vicinal Diacetoxylation Processes
The formation of vicinal diacetates, such as heptane-1,2-diyl diacetate, from alkenes is a synthetically valuable transformation. The elucidation of the reaction pathways for this process reveals a dependency on the reagents and catalysts employed. One common method for the vicinal diacetoxylation of an alkene like 1-heptene (B165124) involves the use of a high-valent metal oxidant, often in the presence of an acetate (B1210297) source.
A key pathway involves the reaction of the alkene with a palladium(II) catalyst in the presence of an oxidizing agent and acetic acid. The reaction is believed to proceed through an oxypalladation step, where the palladium(II) species and an acetate nucleophile add across the double bond of the heptene. This is followed by a reductive elimination from a palladium(IV) intermediate or an external nucleophilic attack on a palladium-complexed intermediate, which regenerates the palladium catalyst and yields the diacetate product.
Another pathway for vicinal diacetoxylation can occur through the use of hypervalent iodine reagents, such as (diacetoxyiodo)benzene, in the presence of a suitable catalyst or under thermal conditions. In this mechanism, the hypervalent iodine reagent acts as both the oxidant and the source of the acetate groups. The reaction is thought to proceed through a cyclic intermediate, which, upon nucleophilic attack by an acetate ion, leads to the formation of the diacetate.
The general transformation can be represented as follows:
CH₃(CH₂)₄CH=CH₂ + 2 CH₃COOH + [Oxidant] → CH₃(CH₂)₄CH(OAc)CH₂(OAc) + Reduced Oxidant
Research into these pathways often utilizes isotopic labeling studies and kinetic analysis to determine the rate-determining steps and the nature of the intermediates involved. The choice of solvent can also significantly influence the reaction pathway and the efficiency of the diacetoxylation process.
Catalytic Cycle Analysis in Metal-Mediated Transformations of this compound Precursors
Metal-mediated transformations, particularly those catalyzed by palladium, are central to the synthesis of vicinal diacetates from alkenes like 1-heptene. The catalytic cycle for the palladium-catalyzed diacetoxylation of 1-heptene is a well-studied process that involves several key steps. While the precise nature of all intermediates can be debated and may vary with specific ligands and oxidants, a generally accepted cycle is as follows:
Oxidative Addition/Ligand Exchange: The active Pd(II) catalyst coordinates with the alkene (1-heptene).
Oxypalladation: An external acetate nucleophile attacks the coordinated alkene, leading to the formation of a σ-alkylpalladium(II) intermediate. This step is crucial for establishing the regiochemistry of the product.
Oxidation: The resulting palladium(II) intermediate is oxidized to a palladium(IV) species by a co-oxidant.
Reductive Elimination: The palladium(IV) intermediate undergoes reductive elimination, forming the C-O bond of the second acetate group and yielding the this compound product. This step regenerates a Pd(II) species, which can re-enter the catalytic cycle.
| Step | Description | Palladium Oxidation State Change |
| 1. Alkene Coordination | The Pd(II) catalyst coordinates to the double bond of 1-heptene. | No change |
| 2. Oxypalladation | Nucleophilic attack by an acetate ion on the coordinated alkene. | No change |
| 3. Oxidation | The Pd(II) intermediate is oxidized to a Pd(IV) species. | +2 to +4 |
| 4. Reductive Elimination | Formation of the second C-O bond and release of the product. | +4 to +2 |
This catalytic cycle highlights the role of the transition metal in facilitating the formation of new bonds through a series of controlled oxidation state changes. researchgate.netyoutube.comlibretexts.org
Mechanistic Studies of Hydrolysis and Transesterification Reactions of Diacetates
The hydrolysis of this compound to the corresponding heptane-1,2-diol is a fundamental reaction, typically carried out under acidic or basic conditions.
Under basic conditions , the hydrolysis proceeds via a nucleophilic acyl substitution mechanism. A hydroxide (B78521) ion attacks one of the carbonyl carbons of the acetate groups, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the alkanediol fragment as a leaving group, which is then protonated to yield the diol. This process is repeated for the second acetate group.
Under acidic conditions , the carbonyl oxygen of the acetate group is first protonated, which activates the carbonyl carbon towards nucleophilic attack by a water molecule. A tetrahedral intermediate is formed, and after a series of proton transfers, acetic acid is eliminated, and the diol is formed.
Transesterification of this compound involves the reaction of the diacetate with an alcohol in the presence of an acid or base catalyst to exchange the acetyl groups for a different alkoxy group. The mechanism is analogous to that of hydrolysis, with the alcohol acting as the nucleophile instead of water. Enzymatic transesterification, often utilizing lipases, is also a common method that can offer high selectivity. These enzymatic reactions typically follow a Ping-Pong Bi-Bi mechanism where the enzyme first forms an acyl-enzyme intermediate with the acetate group, which is then transferred to the new alcohol.
| Reaction | Catalyst | Nucleophile | General Mechanism |
| Hydrolysis | Acid (e.g., H₂SO₄) | Water | Protonation of carbonyl, nucleophilic attack, tetrahedral intermediate, elimination. |
| Hydrolysis | Base (e.g., NaOH) | Hydroxide ion | Nucleophilic attack, tetrahedral intermediate, elimination. |
| Transesterification | Acid or Base | Alcohol | Similar to hydrolysis, with alcohol as the nucleophile. |
| Enzymatic Transesterification | Lipase (B570770) | Alcohol | Formation of an acyl-enzyme intermediate followed by nucleophilic attack by the alcohol. |
Analysis of Regioselectivity and Stereoselectivity Determinants in Diacetate Transformations
The transformation of 1-heptene to this compound raises important questions of regioselectivity and stereoselectivity.
Regioselectivity in the diacetoxylation of a terminal alkene like 1-heptene refers to the preferential formation of one constitutional isomer over another. In the case of 1-heptene, the two possible products are this compound and heptane-2,1-diyl diacetate (which is the same molecule). However, if the starting alkene were unsymmetrical internally, the regioselectivity would be a critical factor. For terminal alkenes, the addition of the first acetate group typically occurs at the more substituted carbon (C2) in metal-catalyzed reactions, following Markovnikov's rule, due to electronic effects during the oxypalladation step. The less hindered terminal carbon (C1) is also a site for initial attack, and the ratio of the two regioisomers can be influenced by the steric bulk of the catalyst and ligands.
Stereoselectivity concerns the preferential formation of one stereoisomer over another. The diacetoxylation of 1-heptene creates a new chiral center at C2. If the reaction is carried out with a chiral catalyst, it is possible to achieve enantioselective diacetoxylation, leading to an excess of one enantiomer of this compound. The stereochemical outcome is often determined during the nucleophilic attack on the coordinated alkene within the chiral environment of the catalyst. The geometry of the metal-alkene complex and the approach of the nucleophile are key factors that are influenced by the steric and electronic properties of the chiral ligands.
| Selectivity | Determining Factors | Typical Outcome for 1-Heptene Diacetoxylation |
| Regioselectivity | Electronic effects (Markovnikov vs. anti-Markovnikov), Steric hindrance of catalyst and substrate. | Predominantly this compound. |
| Stereoselectivity | Chiral catalysts/ligands, Reaction temperature, Nature of the solvent. | Can be controlled to favor one enantiomer with the use of appropriate chiral catalysts. |
Advanced Spectroscopic Characterization and Structural Elucidation of Heptane 1,2 Diyl Diacetate
X-ray Crystallography for Absolute Stereochemical Assignment and Molecular Conformation
The search yielded no crystal structure data for Heptane-1,2-diyl diacetate, precluding any discussion on its absolute stereochemistry or molecular conformation based on this technique.
It is possible that the synthesis and detailed characterization of this compound have not been published in the open scientific literature or may be part of proprietary research not available in the public domain. Therefore, a comprehensive and scientifically accurate article focusing solely on the advanced spectroscopic and crystallographic characterization of this specific compound cannot be generated at this time.
Circular Dichroism (CD) Spectroscopy for Chiral Analysis and Absolute Configuration Determination
This compound is an inherently chiral molecule. The presence of two adjacent stereogenic centers at the C1 and C2 positions of the heptane (B126788) backbone means the molecule can exist as a pair of non-superimposable mirror images, known as enantiomers. The determination of the specific spatial arrangement of the acetate (B1210297) groups, referred to as the absolute configuration (R/S notation), is crucial in stereoselective synthesis and the characterization of optically pure compounds. nih.govyork.ac.uk
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique employed for the analysis of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light by a chiral sample. An achiral molecule will not exhibit any CD signal. For a chiral molecule like this compound, however, the two enantiomers will produce mirror-image CD spectra. The resulting spectrum, characterized by positive or negative peaks known as Cotton effects, is a unique fingerprint for a specific enantiomer.
While specific experimental CD spectral data for this compound is not extensively documented in publicly available literature, the methodology for its analysis is well-established. The process would involve:
Sample Analysis : Measuring the CD spectrum of an enantiomerically enriched sample.
Exciton Chirality Method : For molecules with multiple chromophores (in this case, the two acetate carbonyl groups), the spatial interaction between them can give rise to characteristic CD signals. The sign of the observed Cotton effect can often be directly related to the dihedral angle between the chromophores, thus revealing the absolute configuration.
Computational Modeling : Quantum chemical calculations are now routinely used to predict the theoretical CD spectrum for a given absolute configuration (e.g., (1R, 2R)-Heptane-1,2-diyl diacetate). Comparison of the experimentally measured spectrum with the calculated spectrum provides a reliable and definitive assignment of the absolute configuration.
The information that can be derived from a CD spectroscopic analysis is summarized in the table below.
| Information Derived | Description |
| Confirmation of Chirality | A non-zero CD spectrum confirms the presence of a chiral molecule and that the sample is optically active (i.e., one enantiomer is in excess). |
| Enantiomeric Purity | The intensity of the CD signal is proportional to the enantiomeric excess (e.e.) of the sample. |
| Absolute Configuration | By comparing the experimental spectrum to theoretical models or established empirical rules, the absolute configuration (R/S) can be determined. |
| Conformational Analysis | CD spectroscopy is sensitive to the solution-state conformation of the molecule, providing insights into the spatial arrangement of the functional groups. |
Infrared (IR) Spectroscopy for Functional Group Identification and Confirmation
Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz The specific frequencies at which a molecule absorbs are characteristic of its constituent bonds.
For this compound, the IR spectrum is dominated by the features of its two primary components: the saturated aliphatic heptane chain and the two acetate (ester) functional groups. The presence of the ester groups is particularly diagnostic. spectroscopyonline.com Aliphatic esters are known to exhibit a set of strong, characteristic absorption bands that allow for their unambiguous identification. spectroscopyonline.comorgchemboulder.com
The key vibrational modes and their expected absorption ranges for this compound are detailed below. The most prominent and easily identifiable peak is the carbonyl (C=O) stretch, which is expected to be a very strong and sharp band around 1740 cm⁻¹. ic.ac.ukmasterorganicchemistry.comlibretexts.org This is complemented by two distinct, strong C-O stretching bands between 1300 and 1000 cm⁻¹, often referred to as the "Rule of Three" for esters when combined with the C=O peak. spectroscopyonline.comspectroscopyonline.com The aliphatic C-H stretching and bending vibrations from the heptyl and methyl groups provide confirmation of the saturated hydrocarbon backbone. libretexts.org
Below is an interactive data table summarizing the expected characteristic IR absorption bands for this compound.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 2960 - 2850 | C-H Stretching | Heptane Chain (Alkyl) | Strong |
| 1750 - 1735 | C=O Stretching | Acetate (Ester) | Strong, Sharp |
| 1465 - 1450 | C-H Bending (Scissoring) | -CH₂- | Medium |
| 1375 - 1365 | C-H Bending (Symmetric/Umbrella) | -CH₃ | Medium |
| 1300 - 1200 | Asymmetric C-O-C Stretching | Acetate (Ester) | Strong |
| 1200 - 1000 | Symmetric C-O-C Stretching | Acetate (Ester) | Strong |
Computational Chemistry Applications in Heptane 1,2 Diyl Diacetate Research
Theoretical Prediction of Reaction Pathways and Transition States
Computational chemistry provides robust methods for mapping out the potential energy surfaces of chemical reactions, allowing for the theoretical prediction of reaction pathways and the characterization of transition states. Techniques such as ab initio calculations and transition state theory (TST) are fundamental to this process.
Research on related alkanes, such as n-heptane, demonstrates the power of these methods. For instance, studies on the hydrogen atom abstraction from n-heptane by hydroxyl (OH) radicals have utilized high-level ab initio and kinetic calculations to map out site-specific reaction pathways. kaust.edu.sarsc.org These studies compute the energy barriers for abstraction from different carbon atoms along the heptane (B126788) chain, identifying the most favorable reaction channels. The transition state structures for each pathway are located and their energies calculated, which are crucial for determining reaction rate constants. kaust.edu.sa
These computational models consider elementary reactions and their impact on macroscopic properties. kaust.edu.sa By analyzing the potential energy surface, researchers can identify the lowest energy saddle points, which correspond to the transition states of the reaction. wikipedia.org This approach, often combined with variational transition state theory (VTST), allows for the calculation of rate constants over a wide range of temperatures. rsc.org For Heptane-1,2-diyl diacetate, similar methodologies could be employed to predict its degradation pathways, oxidation reactions, or its behavior under various reaction conditions, identifying the most likely products and the energetic barriers to their formation.
A generalized workflow for predicting reaction pathways is outlined below:
| Step | Description | Computational Method |
| 1. Geometry Optimization | Reactant, product, and transition state structures are optimized to find their lowest energy conformations. | Density Functional Theory (DFT), Møller-Plesset perturbation theory (MP2) |
| 2. Frequency Calculation | Vibrational frequencies are calculated to confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency). | DFT, MP2 |
| 3. Minimum Energy Path (MEP) | The reaction path connecting reactants to products via the transition state is calculated to ensure the located transition state is correct. | Intrinsic Reaction Coordinate (IRC) |
| 4. Single-Point Energy | Higher-level calculations are performed on the optimized geometries to obtain more accurate energy values. | Coupled Cluster (e.g., CCSD(T)) |
| 5. Rate Constant Calculation | Reaction rates are calculated using the energetic information. | Transition State Theory (TST), Variational Transition State Theory (VTST) |
Molecular Modeling of Catalytic Mechanisms and Catalyst-Substrate Interactions
Docking studies and molecular dynamics (MD) simulations are frequently used to investigate these interactions. In enzymatic catalysis, for example, these methods can elucidate how a substrate like an enol acetate (B1210297) binds within the active site of an enzyme. nih.gov These simulations can reveal key active-site residues that distinguish between substrate isomers and control the stereoselectivity of the reaction. nih.gov
In the context of organometallic catalysis, computational studies can model the coordination of the substrate to the metal center, subsequent transformations, and product release. For instance, in palladium-catalyzed allylic substitution reactions, which often involve diacetate substrates, modeling can rationalize the observed regio- and enantioselectivity. acs.org These models help in understanding the formation of key intermediates and the steric and electronic factors that govern the nucleophilic attack. acs.org Furthermore, modeling can be applied to supported catalyst systems, such as ruthenium catalysts in an ionic liquid/heptane solution, to understand their solvation behavior and distribution, which are crucial for optimizing reaction conditions. researchgate.net
Stereochemical Prediction and Confirmation via Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it particularly useful for predicting and confirming the stereochemical outcomes of reactions. The stereochemistry of this compound, which contains chiral centers, is critical to its properties and potential applications.
DFT calculations can be used to determine the relative energies of different stereoisomers and the transition states leading to their formation. This allows for the prediction of which diastereomer or enantiomer will be preferentially formed in a reaction. For example, in enzymatic reactions producing chiral cyclopropanes from enol acetates, computational studies using DFT can support a stepwise reaction pathway, helping to explain the observed high enantio- and diastereoselectivities. nih.gov
Similarly, DFT has been used to investigate racemization pathways for chiral molecules. In a study on a gem-difluorocyclopropane derivative, DFT calculations supported an isomerization pathway involving an anionic intermediate, explaining the observed racemization process at the stereocenter. researchgate.net For this compound, DFT could be used to model asymmetric synthesis routes, predict the most stable diastereomers, and rationalize the stereochemical outcome of reactions by comparing the energies of diastereomeric transition states.
Exploration of Conformational Landscapes and Energetic Profiles
The three-dimensional shape, or conformation, of a molecule plays a significant role in its reactivity and physical properties. This compound, with its flexible heptane chain, can adopt numerous conformations. Computational chemistry allows for a systematic exploration of this conformational landscape to identify low-energy structures and the energetic barriers between them.
Quantum mechanics methods, such as DFT and coupled-cluster theory, are used to perform conformational analyses. Studies on cycloheptane and its derivatives have shown that twist-chair conformers are generally lower in energy than boat or chair conformations. researchgate.net For a flexible acyclic molecule like n-heptane, computational studies have identified multiple stable conformers for the reactant, transition states, and radical products in reactions like hydrogen abstraction. researchgate.net
By considering the contributions of multiple conformers, a more accurate energetic profile of the molecule and its reaction pathways can be constructed. This multi-structural approach can significantly impact the calculated reaction rates compared to single-structure models. researchgate.net For this compound, a thorough conformational analysis would be essential for understanding its solution-phase behavior, its interaction with catalysts, and for accurately modeling its reaction kinetics.
Comparison of Computational Levels of Theory for Conformational Analysis
| Level of Theory | Basis Set | Application | Finding |
| B3LYP, CCD, CCSD, QCISD | 6-311+G(d,p), cc-pVDZ | Conformational analysis of cycloheptane and its derivatives. | Twist chair conformers are predicted to be lower in energy than their corresponding boat and chair conformations. researchgate.net |
| M06-2X with CCSD(T) single-point refinements | aug-cc-pVTZ | Site-specific hydrogen atom abstraction reactions by OH from n-heptane. | Overall rate constants obtained from site-specific calculations align closely with experimental data. rsc.org |
Development of Predictive Computational Models for Reaction Selectivity
A major goal of computational chemistry is to develop models that can accurately predict the outcome of a reaction without the need for extensive experimentation. For reactions involving this compound, this could mean predicting the regioselectivity or enantioselectivity of a catalytic transformation.
Quantitative Structure-Selectivity Relationship (QSSR) analysis and machine learning algorithms are increasingly used to build these predictive models. chemrxiv.org One approach, known as Multi-Instance Learning (MIL), can model the enantioselectivity of chiral catalysts by considering an ensemble of catalyst conformers. chemrxiv.org In this method, the catalyst is represented by its various conformations, and the chemical transformation is encoded using descriptors. By training the model on known experimental data, it can learn the relationship between the catalyst's structure and the enantioselectivity of the reaction it catalyzes. chemrxiv.org
These predictive tools are becoming increasingly important for synthesis planning. rsc.org By applying such models to the synthesis of this compound, one could screen a large number of potential catalysts in silico to identify the most promising candidates for achieving high selectivity, thereby accelerating the discovery and optimization of synthetic routes. chemrxiv.org
Heptane 1,2 Diyl Diacetate As a Versatile Building Block in Complex Chemical Synthesis
Role in the Preparation of Differentiated 1,2-Diols and Polyols
The vicinal diacetate moiety within Heptane-1,2-diyl diacetate serves as a stable protecting group for a 1,2-diol. A key application in synthesis is the ability to selectively deprotect one of the two acetate (B1210297) groups, leading to a differentiated mono-protected diol. This transformation is valuable as it allows for subsequent, selective chemical modification at the newly freed hydroxyl position, paving the way for the construction of complex polyol structures. nih.govnih.govharvard.edu
Several strategies have been developed for the regioselective deacetylation of such systems:
Enzymatic Methods: Lipases, such as Candida antarctica lipase (B570770) B (CALB), are widely used for their ability to selectively hydrolyze ester bonds. nih.gov Due to the enzyme's specific steric and electronic requirements, it can often differentiate between the two acetate groups, particularly if one is primary and the other is secondary, or if they are in different steric environments.
Chemical Methods: Certain chemical reagents can achieve selective deprotection. For instance, combinations of reagents like diisobutylaluminium hydride (DIBAL-H) and Cp₂ZrCl₂ have been shown to regioselectively cleave primary acetates while leaving secondary acetates intact. organic-chemistry.org Other methods may exploit neighboring group participation or subtle differences in steric accessibility to achieve differentiation.
This selective deprotection yields a key intermediate—a monoacetate, mono-alcohol—which can then undergo further reactions such as glycosylation, etherification, or oxidation at the free hydroxyl group, ultimately leading to complex and precisely functionalized polyol targets.
Table 1: General Strategy for Differentiated Diol Synthesis
| Step | Transformation | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Protection | Acetic Anhydride (B1165640), Pyridine | Vicinal Diacetate |
| 2 | Selective Deprotection | Lipase (e.g., CALB) or Chemoselective Reagent (e.g., Cp₂ZrCl₂/DIBAL-H) | Mono-protected 1,2-diol |
Intermediacy in the Total Synthesis of Natural Products and their Analogues
In the multi-step total synthesis of complex natural products, protecting functional groups that are not involved in a particular reaction step is a critical strategy. ucla.edu The 1,2-diacetate motif, as found in this compound, is an effective protecting group for vicinal diols, a common feature in many natural products like carbohydrates, steroids, and macrolides. By converting the diol to a diacetate, chemists can prevent unwanted side reactions such as oxidation or uncontrolled acylation during subsequent synthetic transformations elsewhere in the molecule. nih.gov
Once the necessary modifications are complete, the acetate groups can be readily removed under mild conditions, typically via base-catalyzed hydrolysis (e.g., using potassium carbonate in methanol) or acid-catalyzed hydrolysis, to regenerate the diol in the final stages of the synthesis. The stability of the acetate group to a wide range of reaction conditions makes it a reliable choice for protecting diols throughout a lengthy synthetic campaign.
Table 2: Hypothetical Role of a 1,2-Diacetate in a Synthetic Sequence
| Step | Reaction | Purpose |
|---|---|---|
| A | Diol Protection | A molecule with a 1,2-diol is treated with an acetylating agent to form a stable 1,2-diacetate intermediate. |
| B | Multi-step Modifications | Several synthetic steps (e.g., C-C bond formation, oxidation/reduction of other functional groups) are performed on the molecule. The diacetate group remains inert. |
Application in the Construction of Advanced Organic Scaffolds (e.g., Iminosugars, Bicyclic Systems)
The 1,2-diacetate functional group is instrumental in the synthesis of advanced molecular frameworks, including medicinally important classes like iminosugars and complex bicyclic systems. researchgate.netgla.ac.uk
Iminosugars: These compounds are analogues of sugars where a nitrogen atom replaces the oxygen in the ring. nih.gov Their synthesis often begins with carbohydrate precursors, which are polyhydroxylated. Peracetylation is a common first step to protect all hydroxyl groups, creating multiple vicinal diacetate motifs. mdpi.comnih.gov This fully protected intermediate can then undergo a series of transformations to introduce the nitrogen atom, often via reductive amination or nucleophilic substitution, followed by cyclization to form the core iminosugar ring. mdpi.com The acetate groups are typically removed in the final step to yield the target iminosugar.
Bicyclic Systems: Vicinal diols, unmasked from their diacetate precursors, are versatile starting points for constructing bicyclic molecules. The two hydroxyl groups can be converted into a cyclic intermediate, such as a cyclic sulfate (B86663) or carbonate, which can then undergo ring-opening reactions to build a second fused or bridged ring. This strategy allows for precise stereochemical control during the formation of the bicyclic scaffold. youtube.comorganic-chemistry.org
Table 3: General Synthetic Pathway toward Iminosugars
| Stage | Description | Key Intermediate |
|---|---|---|
| 1. Protection | A starting carbohydrate is fully acetylated. | Peracetylated Sugar |
| 2. Modification | The precursor undergoes reactions to introduce a nitrogen-containing functional group. | N-functionalized Acetylated Sugar |
| 3. Cyclization | An intramolecular reaction forms the nitrogen-containing ring. | Acetylated Iminosugar Scaffold |
Transformations into Other Vicinal Difunctionalized Compounds (e.g., Vicinal Diamines)
One of the most powerful applications of 1,2-diols (generated from the hydrolysis of 1,2-diacetates) is their conversion into other vicinally difunctionalized compounds. The synthesis of vicinal diamines, a crucial structural motif in many ligands, catalysts, and pharmaceutical agents, is a prime example. nih.govresearchgate.net
The transformation is typically achieved in a two-step process:
Activation of Hydroxyl Groups: The 1,2-diol is first converted into a derivative with good leaving groups. This is commonly done by reacting the diol with tosyl chloride or mesyl chloride to form a di-tosylate or di-mesylate.
Nucleophilic Substitution: The resulting intermediate is then treated with a nitrogen nucleophile. A common and effective method involves using sodium azide (B81097) (NaN₃) in a double Sₙ2 reaction to form a 1,2-diazide. acs.org The diazide is then reduced, typically through catalytic hydrogenation (H₂/Pd-C) or with a reagent like lithium aluminum hydride (LiAlH₄), to yield the desired vicinal diamine. organic-chemistry.org
This sequence allows for the stereospecific conversion of a diol into a diamine, providing reliable access to these valuable building blocks.
Table 4: Conversion of a 1,2-Diol to a 1,2-Diamine
| Step | Reagents | Intermediate/Product | Functional Group Transformation |
|---|---|---|---|
| 1 | Hydrolysis of diacetate (e.g., K₂CO₃, MeOH) | 1,2-Diol | Diacetate → Diol |
| 2 | Tosyl Chloride, Pyridine | 1,2-Di-tosylate | Diol → Di-tosylate |
| 3 | Sodium Azide (NaN₃) | 1,2-Diazide | Di-tosylate → Diazide |
Utilization as Acyl Donors in Specific Organic Reactions
While the primary role of the acetate groups in this compound is protection, they can also function as acyl donors under specific conditions, participating in acylation or transesterification reactions. An acyl donor is a reagent that transfers an acyl group (in this case, an acetyl group) to a nucleophile.
Although less reactive than common acylating agents like acetic anhydride or acetyl chloride, diacetates can transfer their acetyl groups, particularly in enzyme-catalyzed reactions where lipases or esterases can facilitate the transfer to an alcohol or amine nucleophile. In some contexts, geminal diacetates (where two acetate groups are attached to the same carbon) have been explored as carbonyl surrogates in synthesis. acs.org However, for vicinal diacetates like this compound, this application is less common, and their utility as a protecting group for diols remains their most significant contribution to organic synthesis. More recently, specialized acyl donors like acyl-1,4-dihydropyridines have been developed for more efficient acyl radical generation. mdpi.com
Future Directions and Emerging Trends in Heptane 1,2 Diyl Diacetate Research
Development of Novel and Highly Efficient Synthetic Routes with Reduced Environmental Impact
A primary objective in modern synthetic chemistry is the development of processes that are not only efficient but also environmentally benign. Future research on Heptane-1,2-diyl diacetate will likely prioritize "green" synthetic methodologies aimed at minimizing waste, reducing energy consumption, and utilizing less hazardous materials. patsnap.comslchemtech.com
Key areas of focus will include:
Atom Economy: Designing synthetic transformations that maximize the incorporation of all reactant atoms into the final product, thereby minimizing the generation of byproducts.
Renewable Feedstocks: Exploring the use of bio-based starting materials to move away from traditional petroleum-derived precursors. The demand for sustainable raw materials like cellulose (B213188) from wood pulp is growing. masi.eu
Catalytic Methods: Shifting from stoichiometric reagents to catalytic systems (including biocatalysis) can significantly reduce waste and improve reaction efficiency. nih.gov Lipase-based synthesis of acetins, for example, represents a promising green route, although challenges related to cost and purification remain. nih.gov
Alternative Solvents: Investigating the use of greener solvents, such as ionic liquids or supercritical fluids, or developing solvent-free reaction conditions to reduce the environmental impact associated with volatile organic compounds (VOCs). slchemtech.comnih.gov
The production of acetic acid, a key component of diacetates, is an energy-intensive process with a considerable carbon footprint. slchemtech.com Innovations in areas like microbial electrosynthesis are being explored to produce acetic acid more sustainably, which could indirectly lower the environmental impact of this compound synthesis. rsc.org
| Parameter | Traditional (Non-Green) Methods | Emerging Green Methods |
|---|---|---|
| Starting Materials | Petroleum-based feedstocks | Renewable resources (e.g., glycerol, cellulose) masi.eunih.gov |
| Reagents/Catalysts | Stoichiometric mineral acids (e.g., H₂SO₄) | Biocatalysts (e.g., lipases), heterogeneous catalysts nih.gov |
| Solvents | Volatile organic compounds (VOCs) | Ionic liquids, supercritical fluids, solvent-free conditions nih.gov |
| Byproducts | Significant waste streams | Minimized byproducts (high atom economy) |
| Energy Consumption | High, contributing to carbon footprint slchemtech.com | Lower energy requirements, potential use of renewable energy rsc.org |
Expanding the Scope of Stereoselective Control and Asymmetric Catalysis
Achieving precise control over the three-dimensional arrangement of atoms (stereochemistry) is a fundamental challenge in organic synthesis. For this compound, which contains chiral centers, the ability to selectively synthesize a specific stereoisomer is crucial for many potential applications. Future research will focus on advancing stereoselective and asymmetric catalytic methods.
Strategies for achieving this include:
Chiral Catalysis: The development and application of new chiral catalysts (both metal-based and organocatalysts) that can induce high levels of enantioselectivity in the diacetoxylation of heptene. ua.esresearchgate.net This involves designing catalysts that create a chiral environment around the reactants, favoring the formation of one enantiomer over the other.
Substrate Control: Utilizing starting materials that already possess defined stereocenters (from the "chiral pool") to direct the stereochemical outcome of subsequent reactions. ethz.ch
Stereodivergent Synthesis: A particularly advanced goal is the development of catalytic systems where, by simply changing the catalyst or reaction conditions, any desired stereoisomer of the product can be selectively obtained from the same starting material. acs.orgacs.org This provides ultimate flexibility and efficiency in accessing the complete stereochemical landscape of this compound.
The synthesis of natural products like cryptocarya diacetate has demonstrated the power of enantioselective reactions, such as the Sharpless dihydroxylation, in establishing key stereocenters. nih.govtandfonline.com Similar strategies will be essential for the controlled synthesis of this compound and its stereoisomers.
Integration of Advanced Computational Methods and Artificial Intelligence for Design and Discovery
The synergy between computational chemistry and experimental synthesis is revolutionizing how chemical research is conducted. rsc.org Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools for accelerating the discovery and optimization of chemical reactions and molecules. researchgate.netrjptonline.org
In the context of this compound, these technologies are expected to:
Predict Reaction Outcomes: AI algorithms can be trained on vast datasets of chemical reactions to predict the products, yields, and even stereoselectivity of a given transformation under specific conditions. aiche.orgeurekalert.org This can save significant time and resources by prioritizing promising synthetic routes before they are attempted in the lab.
Optimize Reaction Conditions: Machine learning models can efficiently explore the complex interplay of variables like temperature, solvent, catalyst, and concentration to identify the optimal conditions for synthesizing this compound. ibm.com
Discover Novel Catalysts: Computational modeling allows for the in silico design and screening of new catalyst structures. mit.edu By predicting their activity and selectivity, researchers can focus their synthetic efforts on the most promising candidates, accelerating the development of next-generation catalytic systems. ippi.ac.irresearchgate.net
| Application Area | Specific Task | Expected Impact |
|---|---|---|
| Reaction Prediction | Forward Prediction (Reactants → Products) | Anticipate the outcome of novel synthetic routes. researchgate.net |
| Yield and Selectivity Forecasting | Prioritize high-yielding and stereoselective reactions. rjptonline.orgeurekalert.org | |
| Catalyst Design | In Silico Screening of Ligands | Identify promising catalyst structures computationally. ippi.ac.ir |
| Understanding Structure-Property Relationships | Facilitate rational design of more efficient catalysts. researchgate.net | |
| Synthesis Planning | Retrosynthesis Pathway Prediction | Generate novel and efficient synthetic plans for diacetates and their analogues. researchgate.net |
Exploration of New Catalytic Systems for Diacetate Formation and Transformation
The catalyst is often the cornerstone of a chemical transformation, dictating its efficiency, selectivity, and scope. The development of new catalytic systems for the formation and subsequent transformation of this compound is a vibrant area of future research.
Promising avenues include:
Late Transition Metal Catalysts: Complexes based on metals like palladium and nickel have shown unique advantages in various organic transformations and could be adapted for novel diacetate syntheses. ippi.ac.irresearchgate.net Palladium catalysis, for instance, is already employed in reactions involving acetate ligands. nih.gov
Bifunctional and Cooperative Catalysis: Designing systems where two or more catalytic species work in concert can enable transformations that are not possible with a single catalyst. acs.org This could involve, for example, one catalyst activating the olefin and another activating the acetate source.
Enzyme-Based Systems: Biocatalysis offers the potential for extremely high selectivity under mild, environmentally friendly conditions. ippi.ac.irresearchgate.net Exploring enzymes that can perform diacetoxylation reactions could lead to highly sustainable synthetic routes.
Photocatalysis: Using light to drive chemical reactions is a rapidly growing field. mit.edu Developing photocatalytic methods for diacetate synthesis could provide access to new reaction pathways and reduce the reliance on thermal energy. ippi.ac.ir
Researchers have developed nanocomposite catalysts that demonstrate bifunctionality, affording two types of active sites with complementary properties, leading to surprisingly high selectivity in olefin formation. lbl.gov Similar principles could be applied to design advanced catalysts for diacetate synthesis.
Design of this compound Analogues with Tunable Reactivity and Specific Synthetic Utility
Beyond the parent compound, the design and synthesis of analogues of this compound offer a powerful strategy for creating molecules with tailored properties. By systematically modifying the structure—for example, by altering the length of the alkyl chain, introducing functional groups, or changing the nature of the carboxylate groups—researchers can fine-tune the molecule's reactivity and physical properties.
Future work in this area will likely focus on:
Modulating Reactivity: The electronic and steric properties of the acetate groups can be modified to control the molecule's reactivity in subsequent transformations. For instance, replacing acetate with other carboxylates could influence the rate and selectivity of reactions where the diacetate acts as a leaving group or a protecting group. The pKa of related compounds can be a key factor in controlling reactivity. researchgate.net
Introducing Functional Groups: Synthesizing analogues that incorporate other functional groups (e.g., halogens, alkynes, or alkenes) would create versatile building blocks. These groups can serve as handles for further chemical modification, allowing the diacetate scaffold to be integrated into more complex molecular architectures. acs.org
Developing Chiral Building Blocks: The synthesis of enantiomerically pure analogues of this compound will provide valuable chiral synthons for the construction of complex target molecules, such as natural products and pharmaceuticals. acs.orgnih.gov
The ultimate goal is to create a library of this compound analogues, each with a specific and predictable synthetic utility, thereby expanding the toolkit available to synthetic chemists.
Q & A
Q. What are the standard laboratory procedures for synthesizing Heptane-1,2-diyl diacetate?
The synthesis typically involves acetylation of a diol precursor using acetic anhydride in anhydrous conditions. For example, diols are dissolved in pyridine, cooled to 0°C, and treated with acetic anhydride. The reaction is stirred until completion, followed by quenching with ice water, extraction (e.g., dichloromethane), and purification via column chromatography. This method ensures regioselective acetylation and high yields, as demonstrated in the synthesis of structurally similar diacetates like 1-phenylethane-1,2-diyl diacetate .
Q. Which spectroscopic techniques are essential for characterizing this compound?
1H and 13C NMR are critical for confirming structure and purity. Key signals include acetate methyl groups (δ ~2.0–2.1 ppm in 1H NMR; ~170 ppm in 13C NMR) and backbone protons (e.g., δ 4.2–5.3 ppm for ester-linked CH/OAc groups). GC-MS or HRMS validates molecular weight, while FT-IR confirms ester carbonyl stretches (~1740 cm⁻¹). For stereoisomers, optical rotation measurements and chiral HPLC resolve enantiomeric purity .
Q. How is the purity of this compound assessed during synthesis?
Thin-layer chromatography (TLC) monitors reaction progress using silica plates and UV/iodine visualization. Final purity is quantified via HPLC with UV detection (λ ~210–260 nm for acetate groups) or GC with flame ionization detection. Impurities like unreacted diol or monoacetates are identified by retention time discrepancies .
Advanced Research Questions
Q. How can cyclic voltammetry (CV) elucidate the electrochemical stability of this compound derivatives?
CV studies using a glassy carbon electrode in acetonitrile/TBABF4 electrolyte reveal redox behavior. For example, coumarin-derived diacetates show reduction peaks at -1.5 to -2.0 V (vs. Ag/AgCl), indicating electron-deficient ester groups. Scan rate variations (e.g., 50–500 mV/s) differentiate diffusion-controlled vs. surface-bound processes. Contradictions in redox potentials between similar compounds may arise from steric hindrance or electronic effects, requiring DFT calculations for validation .
Q. What strategies resolve NMR data contradictions in diastereomeric this compound forms?
Diastereomers exhibit distinct splitting patterns in 1H NMR (e.g., δ 5.0–5.3 ppm for adjacent ester groups). 2D NMR (COSY, HSQC, NOESY) clarifies coupling networks and spatial proximity. For example, NOESY correlations between backbone protons and acetate groups confirm relative stereochemistry. Chiral chromatography paired with polarimetry ([α]D measurements) further distinguishes enantiomers. Computational methods (e.g., DFT-optimized NMR chemical shifts) cross-validate experimental data .
Q. How do reaction conditions influence regioselectivity in this compound synthesis?
Solvent polarity and catalyst choice critically affect regioselectivity. Pyridine promotes nucleophilic acetylation of primary alcohols, while DMAP (4-dimethylaminopyridine) enhances reactivity at secondary sites. Temperature control (e.g., 0°C vs. reflux) minimizes side reactions like hydrolysis. Competitive acetylation studies using diol analogs (e.g., propane-1,2-diol vs. heptane-1,2-diol) quantify steric and electronic biases .
Q. What methodologies assess the cytotoxicity and oxidative stress induction of this compound?
MTT or resazurin assays measure cell viability in human cell lines (e.g., HEK293, HeLa) after 24–48 hr exposure. ROS detection uses fluorescent probes (DCFH-DA, APF) in PMA-activated blood cells, with fluorescence intensity quantified via flow cytometry. Dose-response curves (0.1–100 µM) and ANOVA statistical analysis identify significant cytotoxicity thresholds. Parallel studies on hydrolyzed metabolites (e.g., heptane-1,2-diol) isolate toxicity mechanisms .
Q. How can D-optimal experimental design optimize reaction parameters for this compound synthesis?
D-optimal design minimizes experimental runs while maximizing parameter coverage. Variables include molar ratios (diol:acetic anhydride), temperature , and catalyst loading . Response surface methodology (RSM) models yield vs. purity, identifying optimal conditions (e.g., 1:2.5 ratio, 25°C, 5 mol% DMAP). Contradictions between predicted and observed yields are resolved via residual analysis and model refinement .
Q. What factors govern the hydrolytic stability of this compound under physiological conditions?
Hydrolysis rates depend on pH , temperature , and enzyme presence (e.g., esterases). Kinetic studies in buffered solutions (pH 7.4, 37°C) monitor degradation via HPLC. Activation energy (Ea) calculations from Arrhenius plots (~50–70 kJ/mol) reveal susceptibility to thermal hydrolysis. Stabilization strategies include lyophilization or formulation with cyclodextrins to shield ester groups .
Q. How do transition metal catalysts influence the functionalization of this compound in cross-coupling reactions?
Palladium catalysts (e.g., Pd(OAc)₂) enable Suzuki-Miyaura coupling of diacetate derivatives with aryl boronic acids, forming biaryl structures. Electrochemical methods (e.g., Ni-catalyzed decarboxylative coupling) graft alkyl chains onto the diacetate backbone. Stereochemical outcomes are probed via X-ray crystallography or VCD spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
